molecular formula C13H20N2O2 B11465910 2-(Hexyloxy)benzohydrazide

2-(Hexyloxy)benzohydrazide

Cat. No.: B11465910
M. Wt: 236.31 g/mol
InChI Key: HPJFJDINBGGDLF-UHFFFAOYSA-N
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Description

2-(Hexyloxy)benzohydrazide is an organic compound with the molecular formula C13H20N2O2 It is a derivative of benzohydrazide, where a hexyloxy group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hexyloxy)benzohydrazide typically involves the reaction of hexyloxybenzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an organic solvent such as ethanol. The general reaction scheme is as follows:

  • Dissolve hexyloxybenzaldehyde in ethanol.
  • Add hydrazine hydrate to the solution.
  • Reflux the mixture for several hours.
  • Cool the reaction mixture to room temperature.
  • Filter the precipitated product and wash with cold ethanol.
  • Dry the product under reduced pressure.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 2-(Hexyloxy)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzohydrazone derivatives.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: The hexyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation: Benzohydrazone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted benzohydrazides depending on the nucleophile used.

Scientific Research Applications

2-(Hexyloxy)benzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Hexyloxy)benzohydrazide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 2-(Hexyloxy)benzohydrazide is unique due to the presence of the hexyloxy group, which imparts distinct physicochemical properties and potential applications. This modification can enhance its solubility, stability, and biological activity compared to its parent compound and other derivatives.

Properties

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

2-hexoxybenzohydrazide

InChI

InChI=1S/C13H20N2O2/c1-2-3-4-7-10-17-12-9-6-5-8-11(12)13(16)15-14/h5-6,8-9H,2-4,7,10,14H2,1H3,(H,15,16)

InChI Key

HPJFJDINBGGDLF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=CC=C1C(=O)NN

Origin of Product

United States

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